molecular formula C19H19BrN2O2S B2998893 4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1351608-07-5

4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No. B2998893
CAS RN: 1351608-07-5
M. Wt: 419.34
InChI Key: AMZPIZREWSSIJT-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Interactions

  • The study of molecular structures similar to "4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide" reveals insights into intramolecular and intermolecular interactions. For example, compounds with complex benzenesulfonamide structures display interactions that lead to the formation of hydrogen-bonded chains, which could be critical for understanding the compound's behavior in biological systems or in forming crystalline structures (Gelbrich, Haddow, & Griesser, 2011).

Synthesis and Chemical Properties

  • Research into the synthesis of 4-bromo-1,2-dihydroisoquinolines from related compounds demonstrates the chemical reactivity and potential routes for synthesizing derivatives of "4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide." These synthetic routes can facilitate the creation of bromonium ylides, showcasing the compound's versatility in organic synthesis (He et al., 2016).

Biological Applications

  • Studies on compounds structurally similar to "4-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide" have shown potential biological activities, such as inhibition effects on human carbonic anhydrases. This implies a possible research direction into the biological or medicinal applications of the compound, including drug design and understanding of molecular interactions within biological systems (Bruno et al., 2017).

properties

IUPAC Name

4-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c20-18-7-9-19(10-8-18)25(23,24)21-12-3-4-13-22-14-11-16-5-1-2-6-17(16)15-22/h1-2,5-10,21H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZPIZREWSSIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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